molecular formula C29H52 B057358 5beta-Stigmastane CAS No. 4705-29-7

5beta-Stigmastane

Cat. No.: B057358
CAS No.: 4705-29-7
M. Wt: 400.7 g/mol
InChI Key: GKBHKNPLNHLYHT-LKHYOGBDSA-N
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Description

AG-490, also known as Tyrphostin B42, is a potent inhibitor of the Janus kinase (JAK) family of tyrosine kinases, particularly JAK2 and JAK3. It is widely used in scientific research due to its ability to block signal transduction pathways that are critical for cell growth and survival. AG-490 has been shown to induce apoptosis in various cancer cell lines, making it a valuable tool in cancer research .

Biochemical Analysis

Cellular Effects

5beta-Stigmastane has been found to have significant effects on various types of cells and cellular processes. For instance, it has been reported to have anti-tumor effects in a variety of malignancies by promoting apoptosis, inhibiting proliferation, metastasis and invasion, and inducing autophagy in tumor cells .

Molecular Mechanism

The molecular mechanism of this compound is complex and multifaceted. It is reported that this compound triggers apoptosis in tumor cells by regulating the PI3K/Akt signaling pathway and the generation of mitochondrial reactive oxygen species . Its anti-proliferative activity is mainly dependent on its modulatory effect on cyclin proteins and cyclin-dependent kinase (CDK) .

Temporal Effects in Laboratory Settings

It is known that the effects of many biochemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .

Metabolic Pathways

This compound is involved in the primary bile acid biosynthesis pathway . It interacts with various enzymes and cofactors in this pathway, which could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that many biochemical compounds are transported and distributed within cells via specific transporters or binding proteins .

Subcellular Localization

The localization of biochemical compounds within cells can have significant effects on their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

AG-490 can be synthesized through a multi-step process involving the condensation of appropriate starting materials. The synthesis typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of a benzaldehyde derivative with a nitroalkane to form a nitrostyrene intermediate.

    Reduction: The nitrostyrene intermediate is then reduced to form the corresponding amine.

    Cyclization: The amine undergoes cyclization to form the desired tyrphostin structure.

Industrial Production Methods

Industrial production of AG-490 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions and efficient purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

AG-490 primarily undergoes the following types of reactions:

    Oxidation: AG-490 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: AG-490 can undergo substitution reactions, particularly at the aromatic ring, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of AG-490, which can be further studied for their biological activities .

Scientific Research Applications

AG-490 has a wide range of applications in scientific research:

Comparison with Similar Compounds

AG-490 is part of the tyrphostin family of tyrosine kinase inhibitors. Similar compounds include:

    AG-126: Another tyrphostin compound that inhibits epidermal growth factor receptor (EGFR) and has applications in cancer research.

    AG-1478: A selective inhibitor of EGFR, used to study the role of EGFR signaling in various biological processes.

    AG-1296: An inhibitor of platelet-derived growth factor receptor (PDGFR), used in research on cell proliferation and migration.

AG-490 is unique in its selectivity for JAK2 and JAK3, making it particularly valuable for studying JAK/STAT signaling pathways .

Biological Activity

5beta-Stigmastane is a steroidal compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the molecular formula C29H52C_{29}H_{52}, is a saturated sterol. Its structure is characterized by a steroid backbone with specific functional groups that influence its biological activity. The compound is often found in various plant sources, particularly in the family Asteraceae.

1. Antifertility Activity

Research has indicated that derivatives of this compound exhibit antifertility effects. A study demonstrated that a related compound, 5alpha-stigmastane-3 beta, 5, 6 beta-triol-3-monobenzoate, administered at a dose of 40 mg/kg/day significantly inhibited fertility in mice during the pre-implantation stage. In rabbits, similar compounds showed interceptive activity when administered on Day 8 of pregnancy .

2. Hormonal Activity

While some studies have suggested that certain stigmastane derivatives may possess progestagenic activity, they generally do not exhibit distinct estrogenic or androgenic properties. This indicates that while they may influence reproductive functions, their mechanisms differ from those of classical hormones .

3. Cytotoxicity and Anticancer Potential

Recent investigations into the cytotoxic effects of stigmastane derivatives have revealed promising results. For instance, compounds derived from Vernonia cumingiana roots showed significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the specific pathways involved .

4. Antimicrobial Activity

This compound and its derivatives have also been evaluated for antimicrobial properties. Some studies suggest that these compounds can inhibit the growth of specific bacterial strains, although comprehensive data on their spectrum of activity remains limited .

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Hormonal Modulation : Interaction with hormone receptors may alter reproductive functions.
  • Cell Cycle Interference : Cytotoxic effects may stem from disrupting cell cycle progression in cancer cells.
  • Membrane Disruption : Antimicrobial activity could be due to alterations in microbial membrane integrity.

Case Studies and Experimental Findings

Several studies have systematically evaluated the biological activities of stigmastane derivatives:

StudyFindings
Antifertility effects in mice and rabbits; no distinct estrogenic or androgenic activity.
Significant cytotoxicity against cancer cell lines from Vernonia cumingiana extracts.
Antimicrobial activity against selected bacterial strains; further studies needed for broader spectrum analysis.

Properties

IUPAC Name

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22-,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBHKNPLNHLYHT-LKHYOGBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025645
Record name (5beta)-Stigmastane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4705-29-7
Record name (5beta)-Stigmastane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stigmastane, (5β)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z454BZJ5T3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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